
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine is a peptide compound composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
准备方法
合成路线和反应条件
甘氨酰-L-缬氨酰-L-丙氨酰-L-脯氨酰-L-丙氨酰-L-亮氨酰-L-脯氨酰甘氨酰-L-谷氨酰胺的合成通常涉及固相肽合成(SPPS)。这种方法允许将受保护的氨基酸依次添加到固定在固体树脂上的生长的肽链上。该过程包括:
偶联: 每个氨基酸使用诸如N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 的试剂与生长的链偶联。
脱保护: 使用三氟乙酸 (TFA) 去除氨基酸上的保护基团。
裂解: 将完成的肽从树脂上裂解并使用诸如高效液相色谱 (HPLC) 的技术进行纯化。
工业生产方法
在工业环境中,像甘氨酰-L-缬氨酰-L-丙氨酰-L-脯氨酰-L-丙氨酰-L-亮氨酰-L-脯氨酰甘氨酰-L-谷氨酰胺这样的肽的生产可能涉及自动肽合成器,这些合成器可以简化SPPS过程。这些机器可以以高精度和效率进行大规模合成。
化学反应分析
反应类型
甘氨酰-L-缬氨酰-L-丙氨酰-L-脯氨酰-L-丙氨酰-L-亮氨酰-L-脯氨酰甘氨酰-L-谷氨酰胺可以进行各种化学反应,包括:
水解: 在水和蛋白酶等酶的存在下分解肽键。
氧化: 在特定氨基酸残基(例如蛋氨酸或半胱氨酸)处可能发生氧化修饰。
还原: 还原反应可以逆转氧化修饰或还原二硫键。
常用试剂和条件
水解: 使用胰蛋白酶或胃蛋白酶等蛋白酶进行酶促水解。
氧化: 氧化剂如过氧化氢 (H2O2) 或甲酸。
还原: 还原剂如二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
形成的主要产物
水解: 较短的肽片段或单个氨基酸。
氧化: 氧化的氨基酸残基或肽片段。
还原: 氧化的肽的还原形式或二硫键裂解产物。
科学研究应用
甘氨酰-L-缬氨酰-L-丙氨酰-L-脯氨酰-L-丙氨酰-L-亮氨酰-L-脯氨酰甘氨酰-L-谷氨酰胺在科学研究中有几个应用:
化学: 用作研究肽合成和反应的模型肽。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌特性。
医药: 探索治疗应用,包括药物递送系统和基于肽的疫苗。
工业: 用于开发基于肽的材料和生物技术过程。
作用机制
甘氨酰-L-缬氨酰-L-丙氨酰-L-脯氨酰-L-丙氨酰-L-亮氨酰-L-脯氨酰甘氨酰-L-谷氨酰胺的作用机制取决于其特定的生物活性。通常,肽类通过与特定的分子靶标相互作用来发挥其作用,例如:
受体: 与细胞表面受体结合以触发信号通路。
酶: 抑制或激活参与代谢过程的酶。
膜: 破坏细胞膜以发挥抗菌作用。
相似化合物的比较
类似化合物
甘氨酰-L-丙氨酰-L-缬氨酰-L-缬氨酰-L-脯氨酰-L-天冬酰胺: 另一种具有相似结构但不同氨基酸序列的肽。
L-丙氨酰-L-谷氨酰胺: 一种在医疗和营养领域有应用的二肽。
独特性
甘氨酰-L-缬氨酰-L-丙氨酰-L-脯氨酰-L-丙氨酰-L-亮氨酰-L-脯氨酰甘氨酰-L-谷氨酰胺由于其独特的氨基酸序列而具有独特性,与其他肽相比,它可以赋予不同的生物活性和特性。
属性
CAS 编号 |
646061-73-6 |
|---|---|
分子式 |
C36H60N10O11 |
分子量 |
808.9 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N10O11/c1-18(2)15-23(35(55)46-14-7-9-24(46)31(51)39-17-28(49)42-22(36(56)57)11-12-26(38)47)43-30(50)20(5)40-32(52)25-10-8-13-45(25)34(54)21(6)41-33(53)29(19(3)4)44-27(48)16-37/h18-25,29H,7-17,37H2,1-6H3,(H2,38,47)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,43,50)(H,44,48)(H,56,57)/t20-,21-,22-,23-,24-,25-,29-/m0/s1 |
InChI 键 |
UHDHIWMRSXJKDG-PJISZCNBSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)

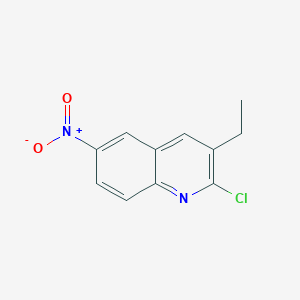
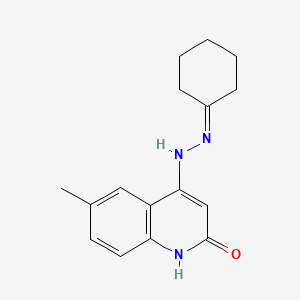

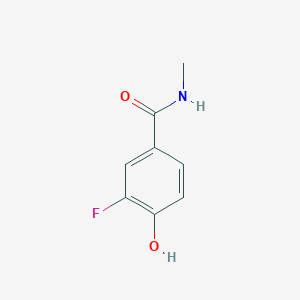
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)

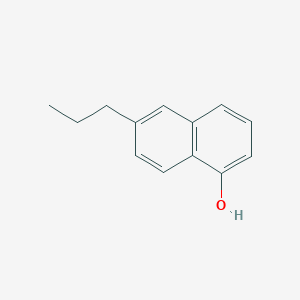

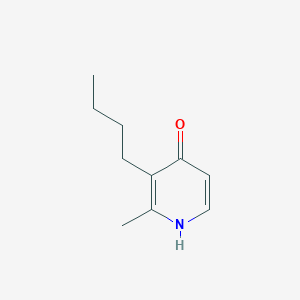
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)

![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)
